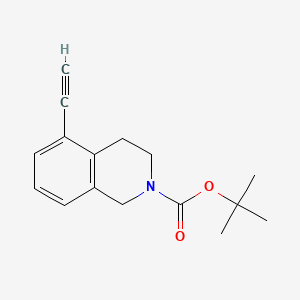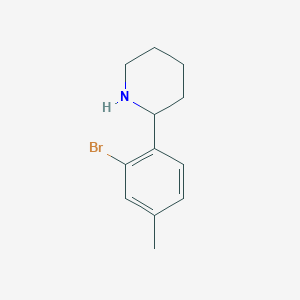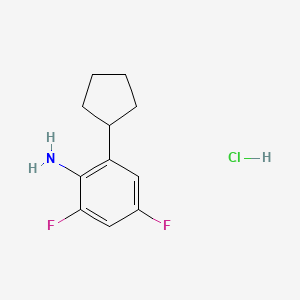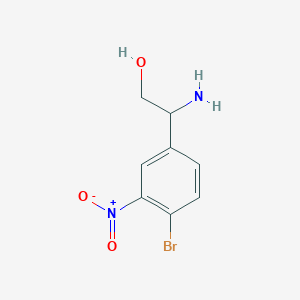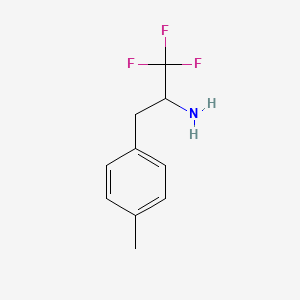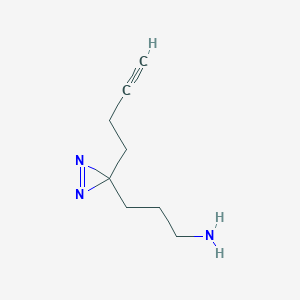
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-amine is a compound that features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-amine typically involves the reaction of but-3-yn-1-amine with a diazirine precursor. The reaction conditions often require the use of solvents such as dimethylformamide and catalysts like fac-Tris(2-phenylpyridine)iridium(III) under irradiation with a blue LED strip .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods while ensuring safety and efficiency. This could include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated compounds in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a photoaffinity label to study molecular interactions.
Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.
Industry: Utilized in the synthesis of complex organic molecules and materials science.
Mecanismo De Acción
The mechanism of action of 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-amine involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can then form covalent bonds with nearby molecules, allowing for the study of molecular interactions and binding sites .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-3-butyn-1-amine: Similar structure but lacks the diazirine ring.
3-Phenylpropan-1-amine: Contains a phenyl group instead of the diazirine ring.
Uniqueness
The presence of the diazirine ring in 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-amine makes it unique compared to similar compounds. This ring allows for the formation of reactive intermediates, making it valuable for photoaffinity labeling and studying molecular interactions.
Propiedades
Fórmula molecular |
C8H13N3 |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
3-(3-but-3-ynyldiazirin-3-yl)propan-1-amine |
InChI |
InChI=1S/C8H13N3/c1-2-3-5-8(10-11-8)6-4-7-9/h1H,3-7,9H2 |
Clave InChI |
WLBFPIISFPQQSE-UHFFFAOYSA-N |
SMILES canónico |
C#CCCC1(N=N1)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


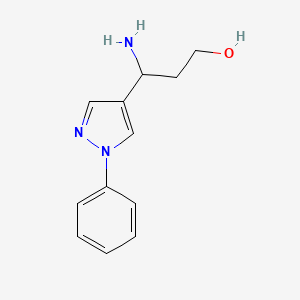


![7-Hydroxythieno[3,2-b]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13592333.png)
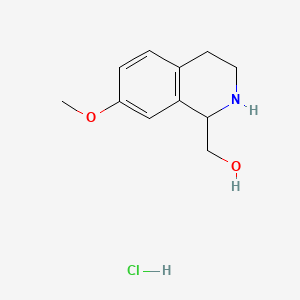
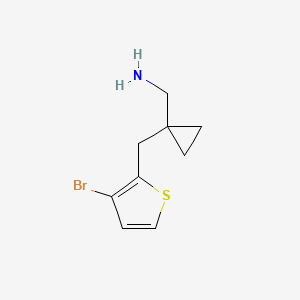
![rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate](/img/structure/B13592337.png)
![2-[2-Fluoro-5-(trifluoromethyl)phenyl]propanoicacid](/img/structure/B13592341.png)
